2-(Aminomethyl)-1-ethylpyrrolidine
CAS No.: 26116-12-1
VCID: VC21332299
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2-(Aminomethyl)-1-ethylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an aminomethyl group attached to the second carbon of the pyrrolidine ring and an ethyl group attached to the first carbon. Its molecular formula is C7H16N2, and it is known for its versatility as an intermediate in various chemical syntheses, particularly in pharmaceuticals and materials science. Biological Activity2-(Aminomethyl)-1-ethylpyrrolidine exhibits diverse biological activities due to its ability to interact with various molecular targets. Its derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Additionally, it exhibits selectivity for certain receptors, including dopamine D2 receptors, which is vital for developing antipsychotic medications. Enzyme Inhibition
Applications in Drug Development
Synthesis and ResolutionThe synthesis of optically active 2-(Aminomethyl)-1-ethylpyrrolidine involves resolving the racemic mixture into its enantiomers. A process using microbial lipases has been developed for the enantiomeric resolution of 1-substituted 2-(aminomethyl)pyrrolidines, providing the desired enantiomer with high enantioselectivity (>95%) .
Research Findings and ApplicationsResearch on 2-(Aminomethyl)-1-ethylpyrrolidine highlights its potential in various fields: |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 26116-12-1 | ||||||
Product Name | 2-(Aminomethyl)-1-ethylpyrrolidine | ||||||
Molecular Formula | C7H16N2 | ||||||
Molecular Weight | 128.22 g/mol | ||||||
IUPAC Name | (1-ethylpyrrolidin-2-yl)methanamine | ||||||
Standard InChI | InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3 | ||||||
Standard InChIKey | UNRBEYYLYRXYCG-UHFFFAOYSA-N | ||||||
SMILES | CCN1CCCC1CN | ||||||
Canonical SMILES | CCN1CCCC1CN | ||||||
Appearance | Clear Colorless Oil | ||||||
Purity | > 95% | ||||||
Quantity | Milligrams-Grams | ||||||
Synonyms | 2-A-1-EP 2-aminomethyl-1-ethylpyrrolidine |
||||||
PubChem Compound | 117295 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume